Icatibant is an antagonist of the human bradykinin B2 receptor (B2R), that can be used for the treatment of hereditary angioedema (HAE). Upon administration, icatibant targets and binds to B2R, thereby preventing bradykinin from binding to the B2R. This may prevent bradykinin/B2R-mediated vasodilation, the resulting increase in vascular permeability, and the swelling, inflammation, and pain associated with HAE. This may also prevent or improve pulmonary edema not associated with HAE and improve the associated decrease in blood oxygen levels.
Icatibant
CAS No.: 130308-48-4
Cat. No.: VC21543454
Molecular Formula: C59H89N19O13S
Molecular Weight: 1304.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 130308-48-4 |
---|---|
Molecular Formula | C59H89N19O13S |
Molecular Weight | 1304.5 g/mol |
IUPAC Name | 2-[[1-[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69) |
Standard InChI Key | QURWXBZNHXJZBE-UHFFFAOYSA-N |
Isomeric SMILES | C1CC[C@H]2[C@@H](C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)C6C[C@H](CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES | C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Canonical SMILES | C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Appearance | Solid powder |
Boiling Point | N/A |
Melting Point | N/A |
Chemical Structure and Classification
Icatibant is a synthetic decapeptide consisting of ten amino acids, five of which are non-proteinogenic. It functions as a selective and competitive bradykinin B2 receptor antagonist with a structural similarity to bradykinin but with modifications that enhance its pharmacological properties .
The chemical name of icatibant is D-arginyl-L-arginyl-L-prolyl-L[(4R)-4-hydroxyprolyl]-glycyl-L[3-(2-thienyl)alanyl]-L-seryl-D-(1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl)-L[(3aS,7aS)-octahydroindol-2-ylcarbonyl]-L-arginine, typically formulated as the acetate salt .
Table 1.1: Physical and Chemical Properties of Icatibant
Property | Value |
---|---|
Molecular Formula | C₅₉H₈₉N₁₉O₁₃S · C₂H₄O₂ |
Molecular Weight | 1304.6 g/mol |
Chemical Class | Bradykinin B2 receptor antagonist |
Solubility | Freely soluble in water, pH 3.5 and pH 7.4 buffers |
Physical State | Amorphous powder (as isolated by lyophilization) |
Brand Names | Firazyr, Sajazir |
Alternative Names | HOE140, JE049 |
Icatibant possesses a unique molecular structure that makes it resistant to degradation by bradykinin-cleaving enzymes, giving it enhanced stability compared to endogenous bradykinin .
Mechanism of Action
Icatibant functions through highly specific pharmacological targeting. It acts as a competitive antagonist selective for the bradykinin B2 receptor, with an affinity similar to bradykinin itself . This specific receptor is instrumental in the pathophysiology of hereditary angioedema (HAE).
HAE is characterized by a deficiency or dysfunction of C1-esterase-inhibitor, a key regulatory protein in the Factor XII/kallikrein proteolytic cascade. This deficiency leads to excessive production of bradykinin, a potent vasodilator that induces localized swelling, inflammation, and pain—the hallmark symptoms of HAE attacks .
By binding to bradykinin B2 receptors, icatibant prevents bradykinin from activating these receptors, thereby inhibiting the biological effects that cause angioedema symptoms. Notably, icatibant's potency is 2-3 times higher than earlier bradykinin B2 receptor antagonists, representing an advancement in this therapeutic class .
Research using knockout mice lacking B2 receptors has demonstrated reduced swelling, confirming bradykinin's role in the disease mechanism and supporting icatibant's targeted approach .
Pharmacokinetics
Icatibant exhibits favorable pharmacokinetic properties that contribute to its clinical efficacy.
Absorption and Distribution
Following subcutaneous administration, icatibant is rapidly absorbed with an absolute bioavailability of approximately 97% . The time to maximum plasma concentration (Tmax) typically ranges from 0.5-2 hours after administration .
In a Japanese study, the maximum plasma concentration was reported as 405 ng/ml, with time to maximum concentration of 1.79 hours . Radioactivity studies have shown distribution throughout body tissues but notably absent from adipose tissue .
Clinical Applications
Icatibant has received regulatory approval for specific clinical applications based on extensive clinical trial evidence.
Approved Indications
Icatibant is approved for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults with C1-esterase-inhibitor deficiency . It received orphan drug designation in Australia, the European Union, Switzerland, and the United States, recognizing its importance in this rare disease .
In the European Union, approval was granted in July 2008, making it the first product approved across all EU countries for this indication . The FDA approved icatibant in August 2011 following positive results from the FAST clinical trial program .
Clinical Efficacy
The efficacy of icatibant has been demonstrated through multiple clinical trials and real-world observational studies. The pivotal phase III trials that established its efficacy were:
The Icatibant Outcome Survey (IOS), an ongoing observational registry initiated in 2009, has collected data on 549 patients with HAE type 1 or 2 who were treated for 5,995 attacks (as of March 2019) . This registry has provided valuable long-term effectiveness and safety data in real-world settings.
Across studies, the median time to onset of symptom relief typically ranges from 0.5 to 2.5 hours . For specific attack locations, the time to first symptom improvement has been documented as:
Approximately 90% of attacks were adequately treated with a single application of icatibant , demonstrating its robust efficacy in treating acute HAE episodes.
Dosage and Administration
Standard Dosing
The standard approved dose of icatibant is 30 mg administered subcutaneously in the abdominal area . It is provided as a 10 mg/mL sterile, isotonic, acetate-buffered solution in a pre-filled syringe .
Table 6.1: Formulation Components
Ingredient | Function |
---|---|
Icatibant (10 mg/mL) | Active ingredient |
Sodium hydroxide | pH adjustment |
Glacial acetic acid | pH adjustment |
Sodium chloride | Isotonicity agent |
Water for injection | Vehicle |
Administration Considerations
Clinical data supports the efficacy of self-administration, which allows for earlier treatment and potentially better outcomes . Most attacks (approximately 90%) can be adequately treated with a single injection .
Early treatment initiation has been associated with faster symptom resolution and shorter attack duration . This finding emphasizes the importance of patient education regarding prompt treatment at the onset of an attack.
For patients experiencing a laryngeal attack, appropriate medical supervision is recommended due to the potential for life-threatening airway compromise, though the evidence shows efficacy for this attack location .
Research Developments and Future Directions
The clinical utility of icatibant continues to expand through ongoing research and real-world experience.
Pediatric Applications
Research has demonstrated safety and efficacy in pediatric populations. A study evaluating weight-adjusted icatibant for treating acute HAE attacks in Japanese pediatric patients (aged 6-13 years) showed favorable results with times to symptom relief consistent with adult populations .
Acquired Angioedema
Data from the Icatibant Outcome Survey suggests potential benefits in patients with acquired angioedema due to C1 inhibitor deficiency (C1-INH-AAE). Interestingly, patients with C1-INH-AAE showed shorter durations of icatibant-treated attacks and required fewer reinjections compared to patients with hereditary forms, possibly related to quicker time to injection and/or milder attack severity .
Patient-Reported Outcomes
Beyond clinical efficacy measures, studies have documented important quality-of-life benefits. Patients report that carrying icatibant gives them greater confidence in managing their condition , representing an important psychosocial advantage of this treatment option.
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